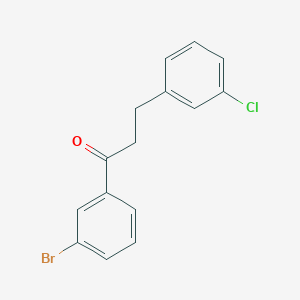

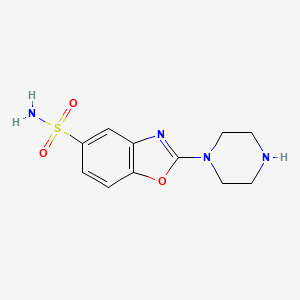

![molecular formula C6H11N3O2 B1293047 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine CAS No. 1119451-09-0](/img/structure/B1293047.png)

1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of oxadiazole rings. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, as described in the first paper, utilizes a [1,3]-dipolar cycloaddition reaction starting from enantiopure l-phenylalanine and N-benzyl-3-pyrroline . Similarly, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is achieved through a polyphosphoric acid condensation route using p-Toluic hydrazide and glycine . These methods highlight the versatility of oxadiazole synthesis, which could be adapted for the synthesis of 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. This structure is crucial for the compound's biological activity and its interaction with other molecules. The papers provided do not directly analyze the molecular structure of this compound, but they do provide insights into the structural aspects of similar compounds, which can be inferred to have relevance .

Chemical Reactions Analysis

The chemical reactions involving oxadiazole derivatives can be complex, as seen in the synthesis processes described. The reactivity of these compounds often depends on the substituents attached to the oxadiazole ring. While the provided papers do not detail the chemical reactions of the specific compound , they do offer a glimpse into the types of reactions that oxadiazole compounds can undergo, such as cycloaddition and condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The papers describe the characterization of similar compounds using techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques provide information on the thermal stability, molecular conformation, and electronic properties of the compounds. Although the exact properties of this compound are not provided, the methods used for characterization in the papers could be applied to determine its properties.

properties

IUPAC Name |

[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-10-3-2-5-8-6(4-7)11-9-5/h2-4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTBHNJQCHTJIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NOC(=N1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

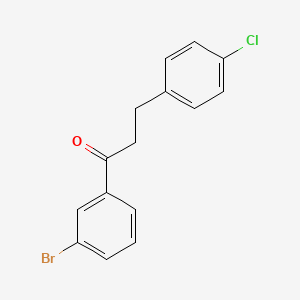

![4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1292972.png)

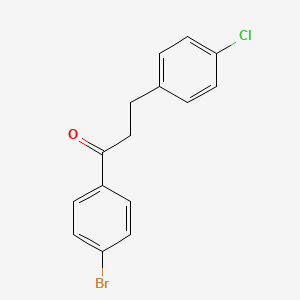

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1292976.png)

![[1-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1292981.png)

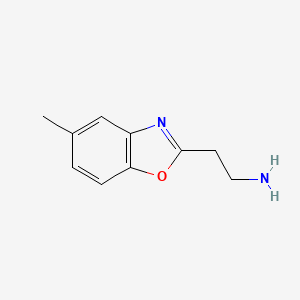

![2-[4-(1,3-Benzoxazol-2-yl)morpholin-2-yl]ethanamine](/img/structure/B1292982.png)

![2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1292986.png)

![2-[(5-{[(3-chlorophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1292988.png)